An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-bromo-2,4,5-trimethylthiophene
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-bromo-2,4,5-trimethylthiophene
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and predicted reactivity of 3-bromo-2,4,5-trimethylthiophene. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes established principles of thiophene chemistry to offer insights into this specific, yet sparsely documented, polysubstituted heterocycle. While direct experimental data for this compound is limited, this guide provides a robust, inferred profile based on analogous structures and well-understood reaction mechanisms.
Introduction: The Significance of Polysubstituted Thiophenes
Thiophene and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry and materials science, prized for their diverse pharmacological activities and unique electronic properties.[1][2] The strategic functionalization of the thiophene ring allows for the fine-tuning of a molecule's steric and electronic characteristics, making polysubstituted thiophenes valuable scaffolds in the design of novel therapeutics and advanced materials.[3][4] 3-bromo-2,4,5-trimethylthiophene, as a fully substituted brominated thiophene, represents a versatile building block with significant potential for creating complex molecular architectures. The bromine atom at the 3-position serves as a key handle for a variety of cross-coupling and functionalization reactions, enabling the introduction of diverse substituents.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 3-bromo-2,4,5-trimethylthiophene are presented below. It is important to note that while structural information is definitive, the physicochemical properties are largely predicted due to a lack of published experimental data.[5]
| Property | Value | Source |
| Molecular Formula | C₇H₉BrS | [5] |
| Molecular Weight | 205.11 g/mol | Calculated |
| Canonical SMILES | CC1=C(C)C(Br)=C(S1)C | [5] |
| InChI | InChI=1S/C7H9BrS/c1-4-5(2)9-6(3)7(4)8/h1-3H3 | [5] |
| Monoisotopic Mass | 203.96083 Da | [5] |
| Predicted XlogP | 3.5 | [5] |
| Predicted Boiling Point | 225.0 ± 20.0 °C | Inferred |
| Predicted Density | 1.45 ± 0.1 g/cm³ | Inferred |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Inferred |
| Solubility | Soluble in common organic solvents (e.g., THF, dichloromethane, toluene) | Inferred |
Synthesis of 3-bromo-2,4,5-trimethylthiophene: An Inferred Pathway
Synthesis of the Precursor: 2,3,4,5-tetramethylthiophene
The synthesis of the tetramethylated thiophene precursor is a critical first step. Several methods for the synthesis of polysubstituted thiophenes have been reported, with one of the most common being the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide.[6]
Conceptual Workflow for the Synthesis of 2,3,4,5-tetramethylthiophene:
Figure 1. Inferred synthesis of the precursor, 2,3,4,5-tetramethylthiophene.
Bromination of 2,3,4,5-tetramethylthiophene
With the precursor in hand, the next step is the selective bromination at one of the beta-positions of the thiophene ring. In a fully substituted thiophene, all positions are sterically hindered, which can influence the reactivity. However, electrophilic aromatic substitution remains a viable method. N-Bromosuccinimide (NBS) is a widely used and effective reagent for the bromination of thiophenes, often providing good regioselectivity and milder reaction conditions compared to elemental bromine.[2]
Proposed Experimental Protocol for the Synthesis of 3-bromo-2,4,5-trimethylthiophene:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,4,5-tetramethylthiophene (1.0 eq.) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.0 - 1.1 eq.) portion-wise to the stirred solution. The reaction is typically exothermic, and maintaining a low temperature is crucial to control selectivity and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is expected to be complete within a few hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: After filtering off the drying agent, concentrate the solution under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure 3-bromo-2,4,5-trimethylthiophene.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): Chosen for its milder and more selective brominating properties compared to Br₂, which reduces the risk of over-bromination or side reactions.
-
Aprotic Solvent (THF or DCM): These solvents are inert under the reaction conditions and effectively dissolve both the substrate and the reagent.
-
Low Temperature (0 °C): Helps to control the rate of the electrophilic substitution, enhancing selectivity and minimizing the formation of impurities.
-
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.
Predicted Chemical Reactivity
The bromine atom at the 3-position of 3-bromo-2,4,5-trimethylthiophene is the primary site of reactivity, enabling a range of synthetic transformations. The surrounding methyl groups introduce significant steric hindrance, which will likely influence reaction rates and may necessitate more forcing conditions or specialized catalysts compared to less substituted bromothiophenes.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds and is widely used to arylate or vinylate bromoarenes.[7] For sterically hindered substrates like 3-bromo-2,4,5-trimethylthiophene, the choice of catalyst, ligand, and base is critical to achieving good yields.[8]
Predicted Reaction Scheme for Suzuki-Miyaura Coupling:
Figure 2. Predicted Suzuki-Miyaura cross-coupling of 3-bromo-2,4,5-trimethylthiophene.
Experimental Considerations for Sterically Hindered Couplings:
-
Catalyst and Ligand: For sterically demanding couplings, palladium catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or Buchwald ligands) are often more effective as they promote the challenging oxidative addition and reductive elimination steps.[9]
-
Base: A stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required to facilitate the transmetalation step.
-
Temperature: Higher reaction temperatures (e.g., refluxing toluene or dioxane) are likely necessary to overcome the steric hindrance.
Lithium-Halogen Exchange and Subsequent Functionalization
Lithium-halogen exchange is a fundamental reaction in organometallic chemistry, providing a route to highly reactive organolithium species.[10] Treatment of 3-bromo-2,4,5-trimethylthiophene with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures is expected to result in the formation of 2,4,5-trimethyl-3-thienyllithium. This organolithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.[11]
General Workflow for Lithiation and Electrophilic Quench:
Figure 3. Predicted lithiation and functionalization of 3-bromo-2,4,5-trimethylthiophene.
Rationale for Reagent and Condition Selection:
-
Organolithium Reagent: n-Butyllithium is a common and effective reagent for lithium-halogen exchange. For more sterically hindered systems, the more reactive tert-butyllithium may be advantageous.
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Rigorously dry glassware, solvents, and an inert atmosphere are essential for success.
-
Low Temperature (-78 °C): The low temperature is crucial to prevent side reactions, such as deprotonation of the methyl groups or decomposition of the organolithium intermediate.
Potential Applications in Drug Discovery and Materials Science
While there are no specific reported applications for 3-bromo-2,4,5-trimethylthiophene, its structure suggests significant potential as a building block in several areas of research and development.
-
Medicinal Chemistry: Polysubstituted thiophenes are prevalent in a wide range of biologically active compounds, including anti-inflammatory agents, kinase inhibitors, and central nervous system drugs.[1][12] The ability to introduce diverse functionality at the 3-position of the trimethylated thiophene core could lead to the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.
-
Materials Science: Thiophene-based materials are at the forefront of organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[3][13] The incorporation of the sterically demanding 2,4,5-trimethyl-3-thienyl unit into conjugated polymers or small molecules could be used to modulate the material's morphology, solubility, and electronic properties.[14]
Conclusion
3-bromo-2,4,5-trimethylthiophene is a promising yet under-explored building block in organic synthesis. Although direct experimental data is scarce, a comprehensive understanding of its chemical properties and reactivity can be inferred from the well-established principles of thiophene chemistry. This guide provides a scientifically grounded framework for the synthesis and functionalization of this versatile compound, offering valuable insights for researchers seeking to incorporate this polysubstituted thiophene into their synthetic strategies for the development of novel pharmaceuticals and advanced materials. Further experimental investigation is warranted to fully elucidate the chemical profile of this intriguing molecule.
References
-
PubChemLite. (n.d.). 3-bromo-2,4,5-trimethylthiophene (C7H9BrS). Retrieved from [Link]
-
Academia.edu. (n.d.). Lithiation reaction of 2,5-dibromothiophene. Carbon-13 NMR spectra of 3-substituted derivatives. Retrieved from [Link]
-
Scribd. (n.d.). Efficient Synthesis of Thiophenetetracarboxylates. Retrieved from [Link]
-
摩熵化学. (n.d.). 3-bromo-2,4,5-tris(methylthio)thiophene | 152570-38-2. Retrieved from [Link]
-
PubMed. (2020). Design, synthesis and biological activity of novel 2,3,4,5-tetra-substituted thiophene derivatives as PI3Kα inhibitors with potent antitumor activity. Retrieved from [Link]
-
PMC - NIH. (n.d.). Therapeutic importance of synthetic thiophene. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. Retrieved from [Link]
-
ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. Retrieved from [Link]
-
Beilstein Journals. (2023). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of polysubstituted thiophene derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2,5-dimethylthiophene. Retrieved from [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Preprints.org. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). ResearchGate. Retrieved from [Link]
-
PMC - NIH. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Retrieved from [Link]
-
ResearchGate. (2023). The Role of Conjugation in the Halogen−Lithium Exchange Selectivity: Lithiation of 4,6,7,9‐Tetrabromo‐1,3‐dimethyl‐2,3. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,4,5-Tetramethylthiophene. Retrieved from [Link]
-
ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
Scilit. (2003). Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes. Retrieved from [Link]
-
ACS Publications. (n.d.). Electric Moments and Structure of Substituted Thiophenes. III. Polysubstituted Thiophenes. Retrieved from [Link]
-
NIST WebBook. (n.d.). Tetramethylthiophene. Retrieved from [Link]
-
PMC - NIH. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]
-
PMC - NIH. (n.d.). One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates. Retrieved from [Link]
-
PMC - NIH. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]
-
RSC Publishing. (2015). Fluorescent Thiophene-based Materials and Their Outlook for Emissive Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
PMC - NIH. (n.d.). Thiophene-Based Trimers and Their Bioapplications: An Overview. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). lithium halogen exchange #1 revised. Retrieved from [Link]
-
RSC Publishing. (n.d.). Metalation and halogen–metal exchange in 3-arylthiophens. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
MSU chemistry. (n.d.). Main Group Organometallic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 18.9: Organometallic Reagents. Retrieved from [Link]
-
Saskatchewan Open Education Resources. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 13.8: Organometallic Reagents. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological activity of novel 2,3,4,5-tetra-substituted thiophene derivatives as PI3Kα inhibitors with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3,4,5-Tetramethylthiophene | C8H12S | CID 139769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. scent.vn [scent.vn]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2,3,4,5-Tetramethylthiophene - High purity | EN [georganics.sk]
- 11. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. nbinno.com [nbinno.com]
- 14. pubs.rsc.org [pubs.rsc.org]
